molecular formula C18H28N2O4 B1156629 Acebutolol D7

Acebutolol D7

Cat. No.: B1156629
M. Wt: 343.5 g/mol
InChI Key: GOEMGAFJFRBGGG-JLTHDCAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acebutolol-d7 is a deuterium-labeled derivative of acebutolol, a selective beta-1 adrenergic receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of acebutolol by gas chromatography or liquid chromatography-mass spectrometry. Acebutolol itself is used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acebutolol-d7 involves the incorporation of deuterium atoms into the acebutolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of acebutolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Acebutolol-d7 follows similar principles but on a larger scale. The process typically involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the acebutolol molecule. The final product is then purified and characterized to confirm the extent of deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Acebutolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Acebutolol-d7 is widely used in scientific research for various applications, including:

Mechanism of Action

Acebutolol-d7, like acebutolol, acts as a selective beta-1 adrenergic receptor antagonist. It blocks the beta-1 adrenergic receptors, which are primarily found in the heart. By blocking these receptors, acebutolol-d7 reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism makes it effective in the treatment of hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acebutolol-d7

Acebutolol-d7’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and tracking of acebutolol in various biological and chemical systems. This feature distinguishes it from other beta-blockers and enhances its utility in scientific research .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

343.5 g/mol

IUPAC Name

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i2D3,3D3,12D

InChI Key

GOEMGAFJFRBGGG-JLTHDCAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Synonyms

N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy)]phenyl]butanamide-d7

Origin of Product

United States

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